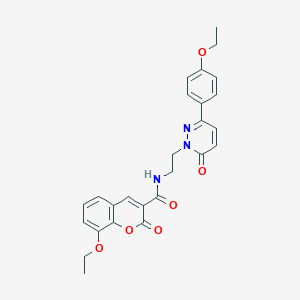
8-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound’s name suggests it’s a derivative of chromene, which is a heterocyclic compound. It has various functional groups like ethoxy, carboxamide, and a pyridazine ring, which could contribute to its properties and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from the synthesis of the chromene core, followed by the introduction of the various functional groups. The exact synthesis would depend on the starting materials and the desired route.Molecular Structure Analysis
The molecular structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of the compound can be studied by performing various chemical reactions. The presence of the functional groups suggests that it might undergo reactions like nucleophilic substitution, condensation, etc.Physical And Chemical Properties Analysis
The physical and chemical properties like melting point, boiling point, solubility, etc., can be determined using various analytical techniques. The chemical properties would be influenced by the functional groups present in the molecule.Scientific Research Applications
Crystallographic Studies
8-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is part of a family of compounds that have been studied for their crystallographic properties. For instance, a related compound, 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, has been examined for its crystallization behavior and polymorphism. These studies are vital for understanding the solid-state properties and stability of these compounds, which can influence their behavior in biological systems and pharmaceutical formulations (Reis et al., 2013).
Structure-Activity Relationship in Cancer Treatment
The structural analogs of 8-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide have been investigated for their potential in cancer treatment. A study on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (a compound with a similar structure) demonstrated that it could mitigate drug resistance in cancer cells, making it a promising candidate for treating cancers with multiple drug resistance. This indicates the potential of similar compounds in therapeutic applications (Das et al., 2009).
Synthesis and Chemical Behavior
Research has also focused on the synthesis and chemical behavior of related chromene compounds. For instance, the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide has been studied, leading to the formation of complex products. These studies help in understanding the reactivity and potential applications of these compounds in different chemical domains (Vetyugova et al., 2018).
Potential in GPCR-Related Therapeutics
Compounds from the chromene family have been studied for their interaction with orphan G protein-coupled receptors (GPCRs), indicating their potential in drug discovery and therapeutic applications. For example, a related compound, 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, was used to study the GPR35 receptor, highlighting the relevance of these compounds in understanding and targeting GPCRs for various diseases (Thimm et al., 2013).
Safety And Hazards
The safety and hazards associated with the compound can be determined by studying its toxicity, flammability, and environmental impact. This would involve both laboratory tests and computational predictions.
Future Directions
The future directions would depend on the applications of the compound. If it’s a drug, future studies might involve improving its efficacy or reducing its side effects. If it’s a material, future directions might involve improving its properties or finding new applications.
Please note that this is a general approach and the exact details would depend on the specific compound and its properties. It’s always recommended to consult with a chemist or a chemical engineer for a detailed analysis.
properties
IUPAC Name |
8-ethoxy-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O6/c1-3-33-19-10-8-17(9-11-19)21-12-13-23(30)29(28-21)15-14-27-25(31)20-16-18-6-5-7-22(34-4-2)24(18)35-26(20)32/h5-13,16H,3-4,14-15H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPODNAHIHIJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(C(=CC=C4)OCC)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

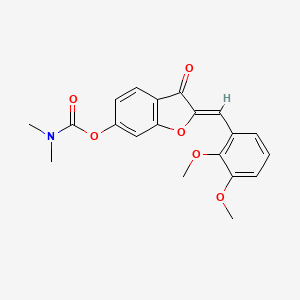
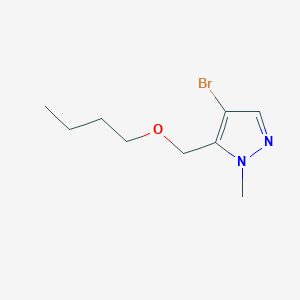
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2449119.png)
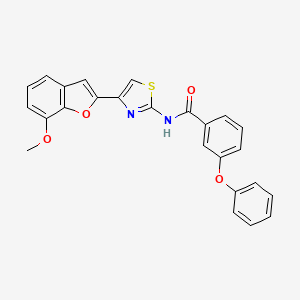
![3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2449121.png)
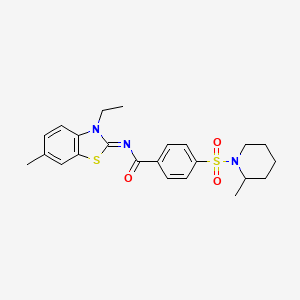
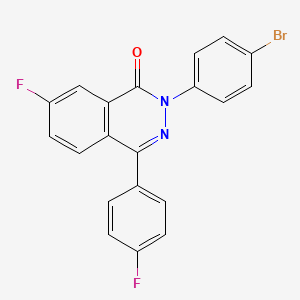
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2449125.png)
![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2449130.png)
![3-[(9-Methylpurin-6-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2449131.png)
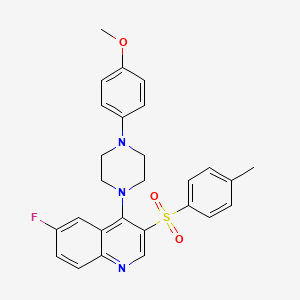
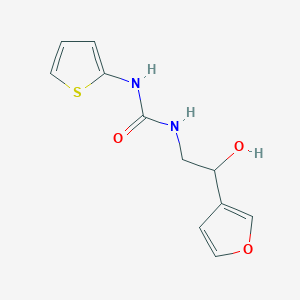
![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2449135.png)
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile](/img/structure/B2449136.png)